Molecular Weight Differentiation vs. the Closest 1,2-Benzisothiazole Analogs
3-Chloro-4-methoxy-1,2-benzisothiazole possesses a molecular weight of 199.66 g/mol, which is 30.03 g/mol higher than its closest non-methoxylated analog 3-chloro-1,2-benzisothiazole (169.63 g/mol) and 34.45 g/mol higher than the non-chlorinated analog 4-methoxy-1,2-benzisothiazole (165.21 g/mol) . This molecular weight difference serves as a definitive analytical marker for identity confirmation via LC-MS or GC-MS, enabling unambiguous discrimination from structurally similar benzisothiazoles during incoming quality control of purchased intermediates.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 199.66 g/mol (C₈H₆ClNOS) |
| Comparator Or Baseline | 3-Chloro-1,2-benzisothiazole: 169.63 g/mol (C₇H₄ClNS); 4-Methoxy-1,2-benzisothiazole: 165.21 g/mol (C₈H₇NOS) |
| Quantified Difference | +30.03 g/mol vs. 3-chloro analog; +34.45 g/mol vs. 4-methoxy analog |
| Conditions | Calculated from molecular formula; confirmed by vendor certificates of analysis |
Why This Matters
Molecular weight is a primary identity parameter in procurement specifications; deviation exceeding ±0.5 g/mol from the expected 199.66 g/mol is grounds for batch rejection in GMP intermediate supply chains.
